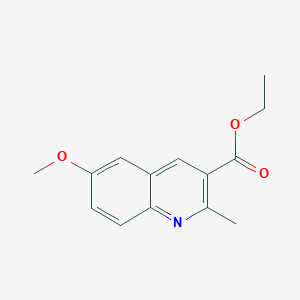

6-Metoxi-2-metilquinolina-3-carboxilato de etilo

Descripción general

Descripción

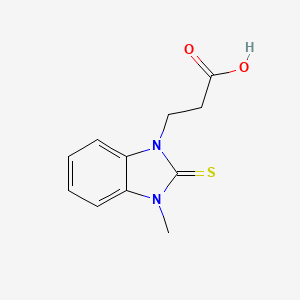

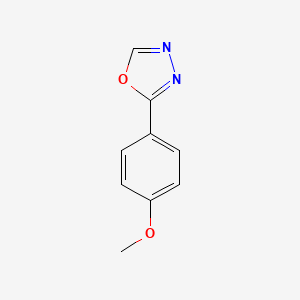

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is reported, starting from commercially available 2-aminobenzoic acids. The first step involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Although this method does not directly describe the synthesis of ethyl 6-methoxy-2-methylquinoline-3-carboxylate, it provides insight into the general approach for synthesizing quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed through various spectroscopic methods. For example, the structure of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate was elucidated using radical bromination, indicating that the quinoline ring system is approximately planar . This information can be extrapolated to understand the planarity and steric considerations of similar quinoline derivatives, including ethyl 6-methoxy-2-methylquinoline-3-carboxylate.

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions. The radical bromination reaction of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate with N-bromosuccinimide under photocatalytic conditions is an example of how functional groups can be introduced into the quinoline framework . Additionally, the catalytic reduction of quinoline derivatives has been studied, showing the stepwise nature of hydrogenation of the pyridine and quinoline rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range . This suggests that ethyl 6-methoxy-2-methylquinoline-3-carboxylate may also possess interesting optical properties. The antioxidant profile of ethoxyquin and its analogs demonstrates the potential for quinoline derivatives to act as antioxidants, with the ability to inhibit peroxidation and catalyze the reduction of hydrogen peroxide .

Aplicaciones Científicas De Investigación

Química medicinal

Los motivos de quinolina son esenciales en varios compuestos heterocíclicos farmacológicamente activos debido a sus diversas aplicaciones en química medicinal e industrial . Se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de bio-respuestas .

Actividad anticancerígena

Los derivados de quinolina han mostrado potencial como agentes anticancerígenos . La estructura única de la quinolina le permite interactuar con varios objetivos biológicos, lo que podría interrumpir el crecimiento de las células cancerosas.

Actividad antioxidante

Los compuestos de quinolina han demostrado actividad antioxidante . Esto significa que pueden neutralizar los radicales libres dañinos en el cuerpo, lo que podría prevenir o retrasar el daño a las células.

Actividad antiinflamatoria

Se ha descubierto que los derivados de quinolina poseen propiedades antiinflamatorias . Esto podría hacerlos útiles en el tratamiento de afecciones caracterizadas por la inflamación.

Actividad antimalárica

Los compuestos basados en quinolina, como la cloroquina y la quinina, se han utilizado durante muchos años en el tratamiento de la malaria . Los nuevos derivados de quinolina podrían ofrecer potencialmente mejores opciones de tratamiento.

Actividad anti-SARS-CoV-2

A raíz de la pandemia de COVID-19, se han estudiado los derivados de quinolina por su posible actividad anti-SARS-CoV-2 .

Actividad antituberculosa

Los compuestos de quinolina han mostrado potencial en el tratamiento de la tuberculosis . Los nuevos derivados podrían ofrecer potencialmente opciones de tratamiento más efectivas o más seguras.

Química industrial

Además de sus aplicaciones medicinales, los compuestos de quinolina también tienen diversas aplicaciones en la química industrial . Por ejemplo, se pueden utilizar en la síntesis de colorantes y en la prevención de la corrosión.

Safety and Hazards

This compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word is “Danger” and the hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

ethyl 6-methoxy-2-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-4-18-14(16)12-8-10-7-11(17-3)5-6-13(10)15-9(12)2/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOZEQYEQPQCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347175 | |

| Record name | ethyl 6-methoxy-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86210-92-6 | |

| Record name | Ethyl 6-methoxy-2-methyl-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86210-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 6-methoxy-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86210-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)